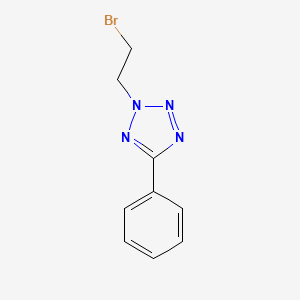

![molecular formula C12H15N B1460157 1-Phenyl-2-azaspiro[3.3]heptane CAS No. 1803580-67-7](/img/structure/B1460157.png)

1-Phenyl-2-azaspiro[3.3]heptane

Übersicht

Beschreibung

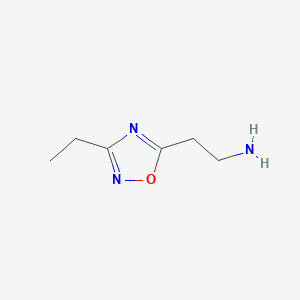

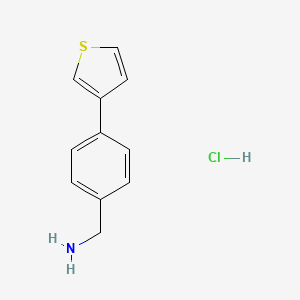

1-Phenyl-2-azaspiro[3.3]heptane is a chemical compound with the CAS Number: 1803580-67-7 . It has a molecular weight of 173.26 . It is a liquid at room temperature . This compound is also known as a bioisostere of piperidine .

Synthesis Analysis

1-Azaspiro[3.3]heptanes were synthesized and validated biologically as bioisosteres of piperidine . The key synthesis step was thermal [2+2] cycloaddition between endocyclic alkenes and Graf’s isocyanate, ClO2S-NCO, into spirocyclic β‑lactams . Reduction of the β-lactam ring with alane produced 1‑azaspiro[3.3]heptanes .Molecular Structure Analysis

The molecular structure of this compound may look peculiar, with its two four-membered rings that share a single carbon . But the structure can behave like a mimic of piperidine, a popular heterocycle in many drugs .Wissenschaftliche Forschungsanwendungen

Synthesis of Amino Acids and Drug Design

1-Phenyl-2-azaspiro[3.3]heptane has been utilized in the synthesis of novel amino acids such as 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid. These amino acids contribute to the family of sterically constrained amino acids and are significant in chemistry, biochemistry, and drug design due to their structural uniqueness (Radchenko, Grygorenko, & Komarov, 2010).

Improvement of Synthesis and Solubility

Research has led to an improved synthesis of 2-oxa-6-azaspiro[3.3]heptane, a compound related to this compound. By isolating it as a sulfonic acid salt, its stability and solubility are enhanced, broadening the range of potential reactions and applications in scientific research (van der Haas et al., 2017).

Development of Bifunctional Compounds

The compound tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, derived from this compound, has been synthesized efficiently and can be further derived for the creation of novel compounds. This compound opens avenues for exploring chemical spaces complementary to piperidine ring systems, pivotal in drug discovery (Meyers et al., 2009).

Lowering Lipophilicity in Medicinal Chemistry

This compound derivatives have been analyzed for their potential to lower lipophilicity in medicinal compounds. Introducing a spirocyclic center into molecules typically used in medicinal chemistry, like morpholines or piperidines, can reduce the measured logD 7.4, affecting the compound's basicity and solubility (Degorce, Bodnarchuk, & Scott, 2019).

Potential in Anticancer Drug Development

2-(Phenylmethyl)-2-azaspiro[5.11]heptadecane-1,3,7-trione, a compound related to this compound, has been investigated as a potential anticancer and antimicrobial drug. Its structural and vibrational analyses suggest significant potential in drug development (Vitnik, Popović-Đorđević, & Vitnik, 2017).

Safety and Hazards

The safety information available indicates that 1-Phenyl-2-azaspiro[3.3]heptane may cause skin irritation (H315), cause serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It is known that the structure of 1-phenyl-2-azaspiro[33]heptane can behave like a mimic of piperidine , a popular heterocycle in many drugs .

Mode of Action

Given its structural similarity to piperidine , it can be inferred that it may interact with its targets in a similar manner.

Result of Action

It is known that the compound has been validated biologically as a bioisostere of piperidine , suggesting it may have similar effects.

Biochemische Analyse

Biochemical Properties

1-Phenyl-2-azaspiro[3.3]heptane plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been identified as a bioisostere of piperidine, a common scaffold in drug design . This interaction suggests that this compound can mimic the biochemical behavior of piperidine-containing compounds, potentially inhibiting or activating similar enzymes and receptors. The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, contributing to the compound’s overall biochemical activity.

Cellular Effects

This compound exhibits various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the Janus kinase (JAK) signaling pathway, which is crucial for cytokine receptor signaling and immune response regulation . By modulating this pathway, this compound can alter gene expression patterns and metabolic activities within the cell, leading to changes in cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with various biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific target. For instance, its structural similarity to piperidine allows it to bind to piperidine-binding sites on enzymes and receptors, thereby modulating their activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including sustained modulation of signaling pathways and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by modulating specific biochemical pathways without causing significant toxicity . At higher doses, it can induce toxic or adverse effects, such as cytotoxicity, organ damage, or systemic toxicity. These threshold effects highlight the importance of dose optimization in preclinical studies to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can undergo biotransformation through phase I and phase II metabolic reactions, leading to the formation of metabolites that may retain or alter the compound’s biological activity . These metabolic pathways can influence the compound’s pharmacokinetics, including its absorption, distribution, metabolism, and excretion (ADME) properties.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments or tissues . For example, binding to plasma proteins can influence the compound’s bioavailability and distribution in the bloodstream, while interactions with membrane transporters can facilitate its uptake into target cells.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, localization to the nucleus may enable interactions with transcription factors and other nuclear proteins, influencing gene expression and cellular responses. Similarly, localization to the mitochondria or endoplasmic reticulum can impact metabolic processes and cellular homeostasis.

Eigenschaften

IUPAC Name |

3-phenyl-2-azaspiro[3.3]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N/c1-2-5-10(6-3-1)11-12(9-13-11)7-4-8-12/h1-3,5-6,11,13H,4,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBXZRRVBGSPLKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)CNC2C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

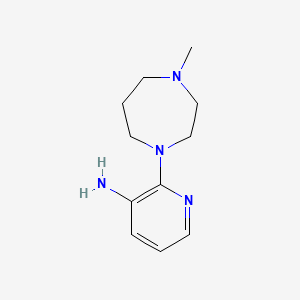

![Pentanoic-1-14C acid, 5-[[4-[3-(aminocarbonyl)-1,4,5,7-tetrahydro-1-(4-methoxyphenyl)-7-oxo-6H-pyrazolo[3,4-c]pyridin-6-yl]phenyl]amino]-](/img/structure/B1460094.png)

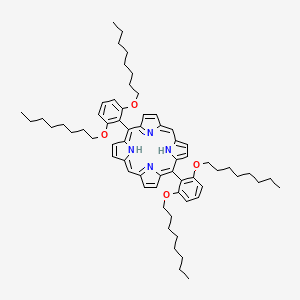

![O-2-(Acetylamino)-2-deoxy-|A-D-glucopyranosyl-(1 inverted exclamation marku4)-O-[6-deoxy-|A-L-galactopyranosyl-(1 inverted exclamation marku6)]-2-(acetylamino)-2-deoxy-D-glucose](/img/structure/B1460096.png)

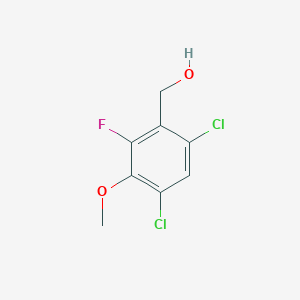

![5,5-Difluoro-1,3,7,9-tetramethyl-10-phenyl-2,8-di(pyridin-4-yl)-5H-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-4-ium-5-uide](/img/structure/B1460097.png)